3-(furan-2-ylmethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
Description
3-(Furan-2-ylmethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a thienopyrimidinone derivative characterized by a fused thiophene-pyrimidine core modified with a furanmethyl substituent at position 3 and a thioxo group at position 2. sc-495336) . Thienopyrimidinones are known for their structural versatility, enabling interactions with biological targets such as enzymes and receptors.
Properties
IUPAC Name |
3-(furan-2-ylmethyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2S2/c14-10-9-8(3-5-17-9)12-11(16)13(10)6-7-2-1-4-15-7/h1-5H,6H2,(H,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUADYOQWKEKTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=O)C3=C(C=CS3)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-ylmethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminothiophene, furan-2-carbaldehyde, and thiourea.
Cyclization Reaction: The key step involves a cyclization reaction where 2-aminothiophene reacts with furan-2-carbaldehyde in the presence of thiourea under acidic conditions to form the thieno[3,2-d]pyrimidinone core.
Thioxo Group Introduction:
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This often involves:
Optimization of Reaction Conditions: Using catalysts and solvents that enhance the reaction rate and selectivity.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Scalability: Ensuring the process is scalable by using batch or continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-ylmethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the furan ring or the thieno[3,2-d]pyrimidinone core, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Thiols and Thioethers: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
Biologically, 3-(furan-2-ylmethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one has shown promise as an antimicrobial and antifungal agent. Studies have demonstrated its effectiveness against a range of bacterial and fungal strains, making it a candidate for developing new antibiotics and antifungal medications .
Medicine
In medicine, the compound’s potential extends to anticancer research. Its ability to interact with specific molecular targets involved in cancer cell proliferation and survival makes it a subject of interest for developing new anticancer therapies .
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other materials that require stable heterocyclic structures. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(furan-2-ylmethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance:
Antimicrobial Action: The compound inhibits bacterial and fungal enzymes critical for cell wall synthesis and metabolic processes, leading to cell death.
Anticancer Action: It interferes with signaling pathways involved in cell proliferation, such as the PI3K/Akt pathway, inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thienopyrimidinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of the target compound and its structural analogs:
Table 1: Structural and Functional Comparison of Thienopyrimidinone Derivatives
Key Findings:
Structural Influence on Bioactivity: The furanmethyl substituent in the target compound may enhance solubility compared to hydrophobic groups (e.g., pyridinyl in IVPC) . 5,6-Dimethyl substitution in IVPC improves binding affinity to PAH, as confirmed by X-ray data . Amino and carboxylic acid groups (e.g., in anti-inflammatory derivatives) reduce toxicity while maintaining efficacy .
Synthetic Accessibility: Yields vary significantly: 51–95% for pyrido[2,3-d]pyrimidinones via chalcone-aminothiouracil cyclization , versus 46–86% for thieno[2,3-d]pyrimidinones using oxazine-dione intermediates .
Therapeutic Potential: IVPC exemplifies rational drug design for genetic disorders like phenylketonuria (PKU) . Anticancer activity is linked to aryl/heteroaryl substituents (e.g., benzothiazolyl) . Anti-inflammatory derivatives show promise as safer alternatives to NSAIDs like diclofenac .
Commercial and Research Utility: The target compound is marketed for research use, while analogs like 3-[2-(dimethylamino)ethyl]-2-sulfanylidene derivatives are explored in fragment-based drug discovery .
Notes
Substituent Effects : Electron-donating groups (e.g., methyl, furan) enhance solubility and target engagement, while bulky aryl groups improve anticancer potency .
Synthetic Challenges: Microwave-assisted synthesis improves efficiency for pyrido[2,3-d]pyrimidinones , whereas tellurium-based heterocyclization enables novel fused systems .
Safety Profiles: Anti-inflammatory thienopyrimidinones exhibit lower ulcerogenicity than classical NSAIDs, highlighting their therapeutic advantage .
Biological Activity
3-(Furan-2-ylmethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one, a compound with significant potential, belongs to the thieno[3,2-d]pyrimidine family. This article delves into its biological activities, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₉N₃O₂S
- Molecular Weight : 264.32 g/mol
Synthesis Methods
Synthesis of thieno[3,2-d]pyrimidinones typically involves cyclization reactions. Common methods include:
- Cyclization Approaches : [3+3], [4+2], and [5+1] cyclization processes.
- Reagents Used : Carbon disulfide and various diamines in pyridine are often employed to yield the desired thioxopyrimidine derivatives.
Biological Activities
Research indicates that compounds in this class exhibit a wide range of biological activities:
Antimicrobial Activity
Studies have shown that derivatives of thieno[3,2-d]pyrimidine demonstrate notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. Specifically:
- Activity Against Resistant Strains : Some derivatives have been effective against isoniazid-resistant strains of Mycobacterium tuberculosis, primarily through the inhibition of enoyl-acyl carrier protein reductase enzymes, which are crucial for bacterial survival .
| Microorganism | Activity |
|---|---|
| Pseudomonas aeruginosa | High susceptibility to thienopyrimidines |
| Mycobacterium tuberculosis | Effective against resistant strains |
Antioxidant Properties
The compound exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is beneficial in therapeutic applications aimed at diseases related to oxidative damage.
Analgesic and Anti-inflammatory Effects
Research has indicated that thieno[3,2-d]pyrimidines possess analgesic and anti-inflammatory properties, making them potential candidates for pain management therapies .
Anticancer Potential
Emerging studies suggest that certain derivatives may inhibit cancer cell proliferation. The mechanism involves targeting specific pathways within cancer cells, although more research is needed to establish efficacy and safety in clinical settings.
Case Studies
- Antimicrobial Efficacy Study :
- Antioxidant Activity Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
